molecular formula C22H9Cl5N2O4 B12783862 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one CAS No. 222548-15-4

6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one

Cat. No.: B12783862
CAS No.: 222548-15-4
M. Wt: 542.6 g/mol
InChI Key: WZCNTZNHCAUMNL-UHFFFAOYSA-N
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Description

6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[124003,708,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one is a complex organic compound characterized by multiple chlorine atoms and a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves multiple steps, starting from simpler precursors. The process typically includes:

    Chlorination: Introduction of chlorine atoms to the precursor molecules under controlled conditions.

    Cyclization: Formation of the tetracyclic structure through cyclization reactions, often facilitated by catalysts.

    Functional Group Modification: Introduction of the hydroxybenzoyl group and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the chlorine atoms or other functional groups.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrachloro-1,4-benzoquinone: A simpler chlorinated compound with similar reactivity.

    Tetrachloroethylene: Another chlorinated compound used in industrial applications.

Uniqueness

The uniqueness of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one lies in its complex tetracyclic structure and the presence of multiple chlorine atoms, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

222548-15-4

Molecular Formula

C22H9Cl5N2O4

Molecular Weight

542.6 g/mol

IUPAC Name

6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one

InChI

InChI=1S/C22H9Cl5N2O4/c23-8-1-3-14(30)10(5-8)19(32)16-20-17(21(26)28-16)29-13(7-12(25)22(29)27)18(31)11-6-9(24)2-4-15(11)33-20/h1-7,28,30H

InChI Key

WZCNTZNHCAUMNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=C3C(=C(N2)Cl)N4C(=CC(=C4Cl)Cl)C(=O)C5=C(O3)C=CC(=C5)Cl)O

Origin of Product

United States

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